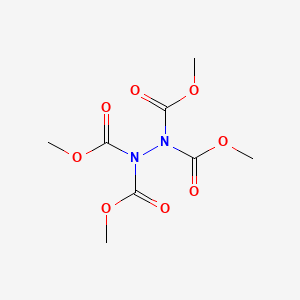
Tetramethyl hydrazine-1,1,2,2-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl hydrazine-1,1,2,2-tetracarboxylate is a chemical compound known for its unique structure and properties It is a derivative of hydrazine, characterized by the presence of four carboxylate groups attached to a tetramethyl-substituted hydrazine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl hydrazine-1,1,2,2-tetracarboxylate typically involves the reaction of hydrazine derivatives with esters or anhydrides of tetracarboxylic acids. One common method includes the reaction of tetramethyl hydrazine with ethyl 1,1,2,2-ethanetetracarboxylate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Tetramethyl hydrazine-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions involve replacing one or more functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethyl hydrazine oxides, while reduction can produce simpler hydrazine derivatives .
科学的研究の応用
Tetramethyl hydrazine-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
作用機序
The mechanism of action of tetramethyl hydrazine-1,1,2,2-tetracarboxylate involves its interaction with molecular targets through its functional groups. The carboxylate groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications .
類似化合物との比較
- Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
- Tetraethyl 1,1,2,2-ethanetetracarboxylate
- 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester
Comparison: Tetramethyl hydrazine-1,1,2,2-tetracarboxylate is unique due to its hydrazine core and tetramethyl substitution, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
51053-60-2 |
|---|---|
分子式 |
C8H12N2O8 |
分子量 |
264.19 g/mol |
IUPAC名 |
methyl N-[bis(methoxycarbonyl)amino]-N-methoxycarbonylcarbamate |
InChI |
InChI=1S/C8H12N2O8/c1-15-5(11)9(6(12)16-2)10(7(13)17-3)8(14)18-4/h1-4H3 |
InChIキー |
XLHNDFROUZGRSJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N(C(=O)OC)N(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



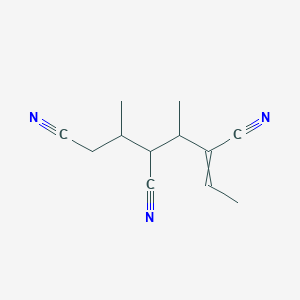
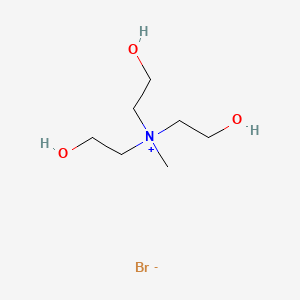
![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
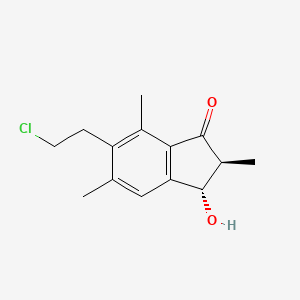
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
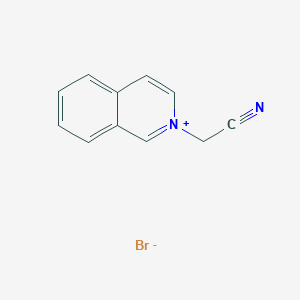
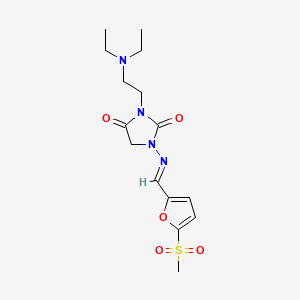
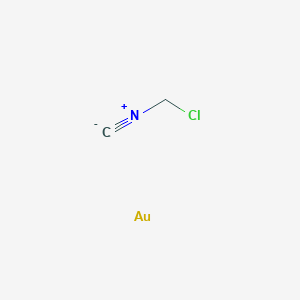
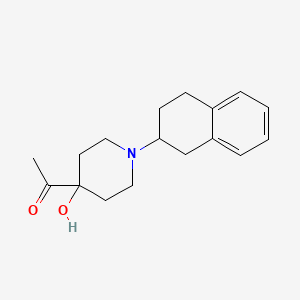
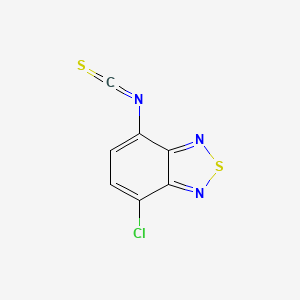
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
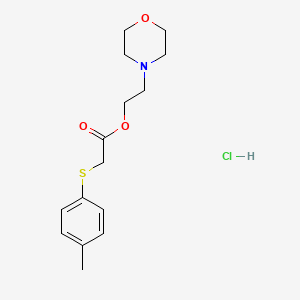
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
